molecular formula C18H23BrN2O B8658090 3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE CAS No. 731851-41-5

3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE

Cat. No.: B8658090
CAS No.: 731851-41-5
M. Wt: 363.3 g/mol
InChI Key: NZQPLTFMMZVHAD-UHFFFAOYSA-N
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Description

3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[44]NON-1-EN-4-ONE is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a diazaspiro non-enone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE typically involves a (3+2) cycloaddition reaction. One common method involves the reaction of N-benzylazomethine methylide with 4-arylidene-1H-imidazol-5(4H)-ones under trifluoroacetic acid catalysis. This reaction yields 9-aryl-1,3,7-triazaspiro[4.4]non-1-en-4-ones in high yields (66-95%) as a single diastereomer .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The spirocyclic core can be involved in cycloaddition reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Cycloaddition: Reagents include azomethine ylides and catalysts like trifluoroacetic acid.

Major Products

    Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by a nucleophile.

    Cycloaddition Reactions: Products include various spirocyclic compounds with different substituents.

Scientific Research Applications

3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE involves its interaction with specific molecular targets. For instance, as an LFA-1 antagonist, it disrupts the interaction between LFA-1 and intercellular adhesion molecules, thereby modulating the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE is unique due to its specific bromophenyl substitution, which can influence its reactivity and biological activity compared to other similar spirocyclic compounds.

Properties

CAS No.

731851-41-5

Molecular Formula

C18H23BrN2O

Molecular Weight

363.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C18H23BrN2O/c1-2-3-6-16-20-18(11-4-5-12-18)17(22)21(16)13-14-7-9-15(19)10-8-14/h7-10H,2-6,11-13H2,1H3

InChI Key

NZQPLTFMMZVHAD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this application further describes another process comprising the steps of reacting 2-butyl-1,3-diazaspiro[4,4]non-1-en-4-one monohydrochloride (A) with 4-bromobenzyl bromide (B) in presence of base and solvent to give 3-[4-bromobenzyl]-2-butyl-1,3-diazaspiro[4,4]non-1-en-4-one (C) which is condensed with 2-[2′-(triphenylmethyl-2′H-tetrazol-5′-yl)phenyl boronic acid in the presence of tetrakis triphenyl phosphine palladium and base to give Irbesartan (I).
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